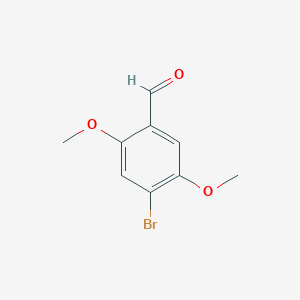

4-溴-2,5-二甲氧基苯甲醛

描述

4-Bromo-2,5-dimethoxybenzaldehyde is a chemical compound that serves as a key intermediate in various synthetic pathways for producing polymers, pharmaceuticals, and other organic molecules. Its structure includes a benzene ring with a bromine atom and two methoxy groups attached to it, as well as an aldehyde functional group.

Synthesis Analysis

The synthesis of derivatives of 4-bromobenzaldehyde can be achieved through various methods. For instance, Schiff base monomers derived from 4-bromobenzaldehyde can be synthesized by condensation reactions with aromatic aminophenols, which are then converted to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . Another approach involves a palladium-catalyzed ortho-bromination of benzaldehydes, followed by deprotection to yield substituted 2-bromobenzaldehydes . Additionally, bromobenzaldehydes can be transformed into hydroxybenzaldehydes using a lithiated alpha-morpholinobenzyl alkoxide intermediate that undergoes lithium-bromine exchange and reaction with nitrobenzene .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes, including 4-bromo-2,5-dimethoxybenzaldehyde, is characterized by the presence of bromine, which can significantly influence the molecule's reactivity and physical properties. For example, bromine substitution can affect intermolecular interactions, as seen in the study of 2,3-dimethoxybenzaldehyde derivatives, where bromine atoms were found to decrease certain contacts like H···H and C···H and increase H···Br and Br···Br interactions . These changes can have implications for the compound's crystalline arrangement and stability.

Chemical Reactions Analysis

4-Bromobenzaldehyde can undergo various chemical reactions, leading to a diverse range of products. It can react with substituted acetophenones and urea to form substituted hexahydropyrimido[4,5-d]pyrimidin-2,7-diones or 1H-pyrimidin-2-ones, depending on the substituents and solvent used . The bromine atom in the molecule can also be exchanged for other functional groups, such as methoxide, to yield different derivatives, as demonstrated in the synthesis of 3,4,5-trimethoxybenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromobenzaldehyde derivatives are influenced by the substituents on the benzene ring. The introduction of an electron-donating group, such as a methyl group, can impact the compound's electrochemical and thermal properties . The presence of bromine can also enhance the nonlinear third-order susceptibility, making these compounds potentially useful as nonlinear optical (NLO) materials . The solubility, thermal stability, and electrical conductivity of these compounds can be characterized using techniques such as solubility tests, FT-IR, NMR, TG-DTA, DSC, SEC, cyclic voltammetry, and UV-Vis measurements .

科学研究应用

光学性质和反应性

相关化合物的分子结构和反应性对于4-溴-2,5-二甲氧基苯甲醛一直是各种研究的热点。例如,溴在类似2,3-二甲氧基苯甲醛中的取代明显影响它们的结构、电子和光学性质。例如,溴取代被证明可以增强动力学稳定性,并影响这些化合物的晶体排列中的分子间相互作用。此外,这些修改对线性和三阶非线性光学响应有显著影响,使这些物质在非线性光学(NLO)材料应用中具有潜在用途 (Aguiar et al., 2022)。

晶体结构和分子建模

溴-二甲氧基苯甲醛的合成和分子建模,包括它们的结构和包装特性,已经有了详细记录。这些化合物往往在特定的空间群中结晶,并通过C–H⋯O相互作用稳定。溴的取代也在分子结构中起着至关重要的作用,影响电子性质和分子间相互作用。这些详细分析对于理解这些化合物的物理化学性质以及它们在各种科学领域中的潜在应用至关重要 (Borges et al., 2022)。

代谢途径和分析

尽管您的请求排除了与药物使用、剂量和副作用相关的信息,值得注意的是,对于4-溴-2,5-二甲氧基苯甲醛衍生物的代谢途径和分析检测已经成为研究的课题。已经进行了研究以了解这些化合物在不同物种中的代谢转化。这些研究对于理解这些化合物在生物学上的处理方式,并可以提供关于它们在各个领域中的潜在应用或影响的见解 (Carmo et al., 2005)。

作用机制

Target of Action

4-Bromo-2,5-dimethoxybenzaldehyde is a nucleophilic compound . .

Mode of Action

As a nucleophilic compound, it can act as an iminium

Biochemical Pathways

It is used in the synthesis of chalcones , which are aromatic compounds that have been found to have anticancer properties. This suggests that it may play a role in pathways related to cell growth and proliferation.

Pharmacokinetics

It is insoluble in water , which may impact its bioavailability and distribution.

Result of Action

Given its use in the synthesis of chalcones , it may contribute to the anticancer effects observed with these compounds.

Action Environment

It should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.

安全和危害

未来方向

4-Bromo-2,5-dimethoxybenzaldehyde has been used in the synthesis of molecularly imprinted polymers targeting 2C-B, a popular psychedelic compound . This suggests potential applications in the detection and analysis of 2C-B, supporting advancements in non-medical use monitoring and potential therapeutic models involving psychedelics .

属性

IUPAC Name |

4-bromo-2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFWGDWGCZLCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354646 | |

| Record name | 4-bromo-2,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,5-dimethoxybenzaldehyde | |

CAS RN |

31558-41-5 | |

| Record name | 4-bromo-2,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

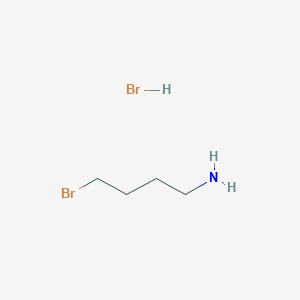

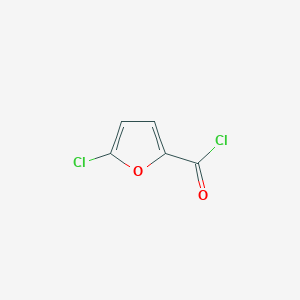

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

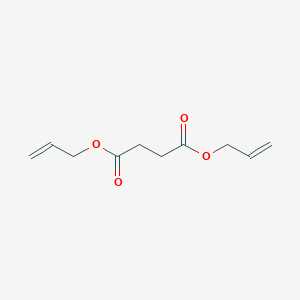

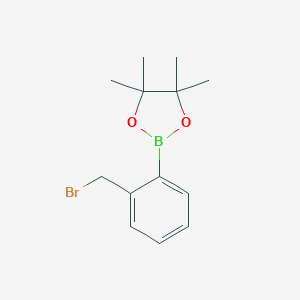

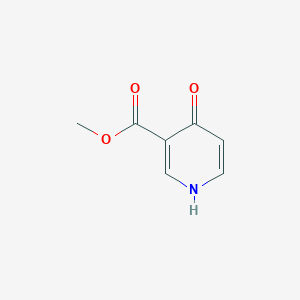

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)

![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)